molecular formula C17H17ClN2O2 B3946375 N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide

Cat. No. B3946375
M. Wt: 316.8 g/mol
InChI Key: BQTIWAPBSGYZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide, also known as CBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBE is a member of the family of benzamides, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide involves its inhibition of FAAH. Anandamide is a neurotransmitter that binds to the cannabinoid receptors in the body, which are involved in various physiological processes such as pain perception, appetite regulation, and mood. By inhibiting FAAH, this compound can increase the levels of anandamide in the body, which can enhance the activity of the cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, which suggests that it may have potential applications as a pain reliever. This compound has also been shown to reduce inflammation in animal models, which suggests that it may have potential applications as an anti-inflammatory agent. Additionally, this compound has been shown to have anxiolytic effects in animal models, which suggests that it may have potential applications as an anti-anxiety agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide in lab experiments is its specificity for FAAH inhibition. Unlike other compounds that inhibit multiple enzymes, this compound specifically targets FAAH, which makes it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide. One area of research is its potential applications as a pain reliever. This compound has been shown to reduce pain perception in animal models, and further research is needed to determine its efficacy in humans. Another area of research is its potential applications as an anti-inflammatory agent. This compound has been shown to reduce inflammation in animal models, and further research is needed to determine its efficacy in humans. Additionally, further research is needed to determine the long-term effects of this compound on the endocannabinoid system and its potential applications in various disease states.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a modulator of the endocannabinoid system. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound can increase the levels of anandamide in the body, which can have various physiological effects.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-13-5-3-4-6-15(13)20-17(22)16(21)19-11-12-7-9-14(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTIWAPBSGYZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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